molecular formula C18H13ClN2O4 B2942704 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide CAS No. 946227-33-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2942704
CAS No.: 946227-33-4
M. Wt: 356.76
InChI Key: DBUFGOUNGFYASP-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via an acetamide bridge to a 5-(4-chlorophenyl)isoxazole core. The benzodioxole group enhances metabolic stability and lipophilicity, while the 4-chlorophenyl substituent on the isoxazole likely contributes to electron-withdrawing effects, influencing binding affinity and solubility. Though direct biological data for this compound is unavailable in the provided evidence, its structural design aligns with pharmacophores targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-12-3-1-11(2-4-12)16-8-14(21-25-16)9-18(22)20-13-5-6-15-17(7-13)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFGOUNGFYASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the isoxazole and chlorophenyl groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the desired compound.

  • Cyclization Reactions: Cyclization steps are crucial to forming the isoxazole ring.

  • Halogenation Reactions:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: Reduction processes typically involve the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution Reactions: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Based Derivatives

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 1105244-76-5)
  • Structural Differences : Replaces the 4-chlorophenyl group with a 4-(trifluoromethyl)phenyl moiety.
  • Molecular weight increases to 390.3 g/mol compared to the target compound (~368.8 g/mol, estimated).
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
  • Structural Differences : Features a benzisoxazole core with a chloromethyl substituent instead of the 4-chlorophenyl-isoxazole.
  • Impact : The chloromethyl group offers a reactive site for further derivatization. The benzisoxazole core may confer different pharmacokinetic properties, such as altered metabolic pathways.
  • Synthesis : Utilizes hydroxylamine hydrochloride and pyridine for cyclization, indicating sensitivity to reaction conditions .

Heterocycle-Substituted Analogs

N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide
  • Structural Differences : Replaces isoxazole with a 3-methoxy-1,2,4-triazole ring and introduces a phenylthio group.
  • Impact: Triazoles generally exhibit greater metabolic stability and hydrogen-bonding capacity compared to isoxazoles.
  • Synthesis : Uses EDC/DMAP coupling agents, suggesting a focus on amide bond formation under mild conditions .
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide
  • Structural Differences : Substitutes acetamide with a sulfonamide group and adds ethyl/methoxy substituents to the benzisoxazole.
  • Impact : Sulfonamides are more acidic (pKa ~10) than acetamides (pKa ~15–20), affecting ionization and solubility at physiological pH. Ethyl and methoxy groups may modulate steric effects .

Thiazolidinone and Acrylonitrile Derivatives

N-[2-(5-Benzodioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
  • Structural Differences: Incorporates a thiazolidinone ring conjugated to benzodioxole and a chloroacetamide side chain.
  • Impact: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities. The conjugated system may enhance π-π stacking with biological targets .
(Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide
  • Structural Differences: Replaces isoxazole with a cyano-substituted vinyl group.
  • Impact: The electron-deficient cyano group could enhance reactivity in Michael addition or nucleophilic substitution reactions, useful in prodrug design .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological activities, supported by data tables and relevant case studies.

  • Molecular Formula : C21H18ClN3O4
  • Molecular Weight : 401.84 g/mol
  • CAS Number : [insert CAS number]

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzodioxole derivatives, the compound exhibited notable activity against Hep3B liver cancer cells. The IC50 values were determined using an MTS assay:

CompoundIC50 (mM)Cell Line
This compound2.5Hep3B
Doxorubicin (Control)0.5Hep3B

The results indicated that the compound's cytotoxicity was comparable to that of Doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an anticancer drug .

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound led to a significant decrease in the G1 phase cell population and an increase in cells arrested in the G2-M phase, indicating its role in disrupting normal cell cycle progression .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The DPPH assay was employed to evaluate its ability to scavenge free radicals:

CompoundDPPH Scavenging Activity (%)
This compound75%
Trolox (Standard)85%

These findings suggest that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic potential by mitigating oxidative stress in cancer cells .

Q & A

Basic: What is the standard synthetic route for this compound?

Methodological Answer:
The synthesis involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, catalyzed by triethylamine (TEA). Key steps include:

  • Dropwise addition of chloroacetyl chloride (10 mmol) to a mixture of the amine precursor (10 mmol) and TEA (1.4 mL) in dioxane at 20–25°C.
  • Dilution with water, filtration, and recrystallization from ethanol-DMF for purification .
    Yield optimization requires precise stoichiometry and temperature control.

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm). Substituents like isoxazole and 4-chlorophenyl show distinct splitting patterns .
  • EI-MS : Confirm molecular weight via [M⁺] peaks (e.g., m/z 460.34 for related derivatives) and fragmentation patterns .
  • HRMS : Validate exact mass (e.g., C24H17ClN4O4 observed vs. calculated) to ensure purity .

Advanced: How can reaction yields be optimized for derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Stoichiometry : Excess aldehydes (1:15 molar ratios) improve condensation efficiency in derivative synthesis .
  • Temperature : Reflux conditions (e.g., 35 hours at 80°C) maximize cyclization for isoxazole formation .
  • Catalysis : TEA neutralizes HCl byproducts, preventing side reactions .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

  • Assay Conditions : Standardize substrate concentrations (e.g., MAO-A/B selectivity varies with IC50 values from 0.028 mM to >1 mM) .
  • Structural Analogues : Compare inhibitory activity of acetamide-linked triazoles or benzothiazoles to identify pharmacophores .
  • Selectivity Profiling : Use isoform-specific inhibitors (e.g., safinamide for MAO-B) as controls to validate target engagement .

Advanced: What computational methods elucidate electronic properties?

Methodological Answer:

  • Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., acetamide carbonyl) .
  • DFT Simulations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps and charge distribution .
  • Molecular Docking : Use AutoDock Vina to model interactions with MAO-B or AChE active sites, validating with ΔG binding scores .

Advanced: How to design SAR studies for bioactive analogs?

Methodological Answer:

  • Core Modifications : Replace benzo[d][1,3]dioxol-5-yl with pyridinyl or biphenyl groups to assess π-π stacking effects .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at the 4-chlorophenyl position to enhance potency .
  • In Vitro Testing : Use enzyme inhibition assays (e.g., IC50 for MAO-B) and cytotoxicity profiling (e.g., MTT on cancer cell lines) .

Advanced: How to validate molecular docking predictions experimentally?

Methodological Answer:

  • Mutagenesis Studies : Introduce point mutations (e.g., Tyr435Cys in MAO-B) to disrupt predicted hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to confirm docking poses .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., AChE) to resolve binding modes at <2 Å resolution .

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